1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid
Overview
Description
1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C9H16N2O2S and a molecular weight of 216.3 g/mol . This compound is characterized by the presence of a piperidine ring substituted with an ethylcarbamothioyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
- One such compound is isonipecotic acid , which shares structural similarities with 1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid. Isonipecotic acid acts as a GABA A receptor partial agonist .
Target of Action
Keep in mind that further research is necessary to fully understand the mechanism of action of this compound. If additional data becomes available, we can refine our understanding. 😊
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with ethyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylcarbamothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(Ethylcarbamothioyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(Methylcarbamothioyl)piperidine-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
1-(Propylcarbamothioyl)piperidine-4-carboxylic acid: Similar structure but with a propyl group instead of an ethyl group.
1-(Butylcarbamothioyl)piperidine-4-carboxylic acid: Similar structure but with a butyl group instead of an ethyl group.
These compounds share similar chemical properties but differ in their specific interactions and applications due to the variation in the alkyl group attached to the carbamothioyl moiety.
Properties
IUPAC Name |
1-(ethylcarbamothioyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S/c1-2-10-9(14)11-5-3-7(4-6-11)8(12)13/h7H,2-6H2,1H3,(H,10,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGKUFSNBHVDOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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